molecular formula C14H17NO4S B1331800 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid CAS No. 260441-69-8

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

Cat. No. B1331800
CAS RN: 260441-69-8
M. Wt: 295.36 g/mol
InChI Key: LAFAILDKFOBJFF-DHZHZOJOSA-N
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Description

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid is a compound that can be derived from piperidine-4-carboxylic acid by introducing a phenylvinyl sulfonyl group. This modification is likely to alter the compound's physical, chemical, and biological properties, potentially making it useful in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related piperidine sulfonyl derivatives has been described in several studies. For instance, the synthesis of N-substituted derivatives of piperidine sulfonyl compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which can be further modified to produce various derivatives . Another approach involves the use of polymer-bound precursors for the construction of piperidin-4-one derivatives, which could potentially be adapted for the synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of piperidine sulfonyl derivatives can be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry . These methods provide information about the molecular framework and functional groups present in the compound. For instance, the stereochemistry of substituted piperidine carboxylic acids has been determined using H NMR and 2D NMR experiments .

Chemical Reactions Analysis

Piperidine sulfonyl derivatives can undergo various chemical reactions, including coupling with amines, electrophiles, and other functional groups to form a wide range of products . The reactivity of the sulfonyl group and the piperidine ring allows for the synthesis of biologically active molecules, as well as the potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine sulfonyl derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the piperidine ring and the sulfonyl group. These properties are crucial for the compound's application in drug development and other fields. The bioavailability and metabolic stability of these compounds can be improved by modifying the molecular structure, as demonstrated by the synthesis of bioavailable sulfone derivatives .

Relevant Case Studies

Several studies have reported the biological activities of piperidine sulfonyl derivatives. For example, some derivatives have shown moderate to potent activity against Gram-negative and Gram-positive bacteria , as well as enzyme inhibition activities against lipoxygenase, acetylcholinesterase, and butyrylcholinesterase . Additionally, certain piperidine sulfonyl compounds have been evaluated as agonists for the human beta(3)-adrenergic receptor and as antagonists for the 5-HT(2A) receptor, demonstrating their potential in therapeutic applications .

Scientific Research Applications

Anticancer Applications

  • Synthesis of Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents. Some derivatives showed promising results compared to doxorubicin, a reference anticancer drug (Rehman et al., 2018).

Enzyme Inhibition for Therapeutic Applications

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : Derivatives of piperidine-4-carboxylic acid have been evaluated for their enzyme inhibition activities, specifically targeting acetylcholinesterase and butyrylcholinesterase, which are relevant for conditions like Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).

Applications in Bioorganic Chemistry

  • Selective Enzyme Inhibitors : Piperidine-4-carboxylic acid derivatives have been synthesized and shown to selectively inhibit tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinase (MMP) activities. This can be beneficial in therapeutic applications (Venkatesan et al., 2004).

Other Therapeutic Potentials

  • Beta(3) Adrenergic Receptor Agonists : Novel phenyl sulfonamides derived from piperidine-4-carboxylic acid have been identified as potent agonists for the human beta(3) adrenergic receptor, which can have implications in treating various metabolic disorders (Hu et al., 2001).

properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-14(17)13-6-9-15(10-7-13)20(18,19)11-8-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,16,17)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFAILDKFOBJFF-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

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